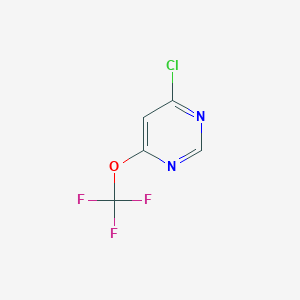

4-Chloro-6-(trifluoromethoxy)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClF3N2O |

|---|---|

Molecular Weight |

198.53 g/mol |

IUPAC Name |

4-chloro-6-(trifluoromethoxy)pyrimidine |

InChI |

InChI=1S/C5H2ClF3N2O/c6-3-1-4(11-2-10-3)12-5(7,8)9/h1-2H |

InChI Key |

TWYPIGXJNVIGDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=C1Cl)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6 Trifluoromethoxy Pyrimidine

Pyrimidine (B1678525) Core Construction and Functionalization

The assembly of the central pyrimidine scaffold is the foundational aspect of the synthesis. This typically involves the condensation of two components that provide the necessary carbon and nitrogen atoms for the six-membered ring. Subsequent functionalization steps are then employed to install the specific substituents at the 4- and 6-positions.

The most prevalent and versatile method for constructing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a three-carbon dielectrophilic component with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic component. wikipedia.org This approach allows for the formation of diversely substituted pyrimidines.

A common pathway that illustrates this principle is the reaction between a β-dicarbonyl compound (or a synthetic equivalent) and an amidine, urea, or guanidine. wikipedia.orgbu.edu.eg For synthesizing pyrimidines with substitution patterns relevant to 4-Chloro-6-(trifluoromethoxy)pyrimidine, a key starting material would be a β-ketoester containing a fluorine group. For instance, the synthesis of the closely related 4-hydroxy-6-(trifluoromethyl)pyrimidine (B74157) is achieved through the cyclization of ethyl 4,4,4-trifluoroacetoacetate with formamidine (B1211174) hydrochloride. chemicalbook.comnih.gov This reaction establishes the core pyrimidine ring with the required substituent at position 6, which can then be further modified.

Table 1: Example of Pyrimidine Ring Cyclization

| Reactant 1 | Reactant 2 | Product |

|---|

Direct C-H chlorination of the pyrimidine ring via electrophilic substitution is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophiles. wikipedia.org Therefore, regioselective chlorination at the 4- and 6-positions is almost exclusively achieved through nucleophilic substitution of a suitable leaving group, most commonly a hydroxyl group (in its tautomeric oxo form).

The conversion of hydroxypyrimidines (pyrimidinones) to chloropyrimidines is a standard and highly efficient transformation. acs.org The reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. chemicalbook.com This method provides excellent regioselectivity. For example, 4-hydroxy-6-(trifluoromethyl)pyrimidine is readily converted to 4-chloro-6-(trifluoromethyl)pyrimidine (B1588905) using phosphorus oxychloride, demonstrating a reliable method for introducing the chlorine atom at the desired C4 position. chemicalbook.com

Table 2: Chlorination of Hydroxypyrimidine Intermediate

| Substrate | Reagent | Product |

|---|

The incorporation of the trifluoromethoxy (OCF₃) group into aromatic and heteroaromatic systems presents a significant synthetic challenge. rsc.org Unlike the trifluoromethyl group, which can often be incorporated by building the ring from a CF₃-containing precursor, the direct trifluoromethoxylation of a pre-formed pyrimidine ring requires specialized reagents and conditions.

Modern synthetic methods have been developed for the regioselective trifluoromethoxylation of heterocycles, including pyrimidines. rsc.org These protocols may involve radical-based pathways. Mechanistic studies suggest that such transformations can proceed through a radical O-trifluoromethylation followed by an OCF₃-migration pathway. rsc.org Given the unique electronic properties of the OCF₃ group, its introduction can significantly alter the chemical and biological properties of the parent molecule. researchgate.net An alternative, though often more complex, strategy involves synthesizing a precursor that already bears the trifluoromethoxy moiety prior to the pyrimidine ring-forming cyclization step.

Strategies for Precursor Synthesis and Intermediate Transformations

Halogenated pyrimidines are versatile intermediates in organic synthesis, as the halogen atoms can serve as leaving groups in nucleophilic substitution reactions or as handles for cross-coupling reactions. The synthesis of di- or poly-halogenated pyrimidines is a common strategy for accessing functionalized derivatives.

For example, 4,6-dichloropyrimidine (B16783) is a valuable precursor that can be synthesized from 4,6-dihydroxypyrimidine (B14393) (barbituric acid) using chlorinating agents like phosgene (B1210022) or phosphorus oxychloride. google.com The two chlorine atoms in 4,6-dichloropyrimidine exhibit different reactivities, sometimes allowing for selective substitution at one position over the other. This differential reactivity is a key principle in the synthesis of unsymmetrically substituted pyrimidines. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide results in the exclusive formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, highlighting the potential for regioselective functionalization of such precursors. researchgate.net

A robust and widely employed strategy for the synthesis of 4-chloropyrimidines involves the use of 4-hydroxypyrimidine (B43898) intermediates. These compounds, which exist predominantly in the pyrimidin-4-one tautomeric form, are often readily prepared through cyclocondensation reactions as described in section 2.1.1.

The synthesis of 4-hydroxy-6-(trifluoromethyl)pyrimidine from ethyl 4,4,4-trifluoroacetoacetate and formamidine serves as a prime example of this approach. chemicalbook.comnih.gov This hydroxypyrimidine is a stable, often crystalline solid that serves as a direct precursor to the chlorinated analog. The critical derivatization step is the conversion of the hydroxyl group into a chloro group. This transformation is efficiently accomplished by treatment with phosphorus oxychloride (POCl₃), which replaces the C4-hydroxyl group with a chlorine atom. chemicalbook.com This intermediate is then poised for the introduction of the trifluoromethoxy group to complete the synthesis of the target molecule.

Table 3: Summary of a Synthetic Sequence via a Hydroxypyrimidine Intermediate

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Cyclization | Ethyl 4,4,4-trifluoroacetoacetate, Formamidine HCl | Base | 4-Hydroxy-6-(trifluoromethyl)pyrimidine |

Optimization of Synthetic Pathways

Due to the absence of established synthetic routes for this compound, a discussion on the optimization of these pathways, including specific catalytic systems and advanced reaction conditions, cannot be provided at this time.

Catalytic Systems for Enhanced Efficiency

Information regarding catalytic systems specifically employed to enhance the efficiency of this compound synthesis is currently unavailable in the reviewed scientific literature.

Advanced Reaction Conditions and Solvent Systems

There is no specific information available concerning advanced reaction conditions or specialized solvent systems for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 6 Trifluoromethoxy Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 4-Chloro-6-(trifluoromethoxy)pyrimidine scaffold. The electron-poor nature of the pyrimidine (B1678525) ring facilitates the attack of nucleophiles, leading to the displacement of the chloro substituent.

Electronic and Steric Influence of the Trifluoromethoxy Group on SNAr Reactivity

The trifluoromethoxy (-OCF₃) group plays a crucial role in activating the pyrimidine ring for SNAr reactions. Its influence is both electronic and steric.

Electronic Effects : The -OCF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. rsc.orgnih.gov This is due to the strong inductive effect of the three highly electronegative fluorine atoms. This potent electron withdrawal significantly decreases the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. The increased electrophilicity of the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net

Steric Effects : The trifluoromethoxy group is sterically larger than a hydrogen atom or a methoxy group. nih.gov While its steric bulk is generally considered moderate, its orientation, which is typically orthogonal to the plane of the aromatic ring, can influence the approach of incoming nucleophiles. rsc.org In the case of this compound, the -OCF₃ group at the C6 position does not significantly hinder nucleophilic attack at the C4 position, which is two bonds away. However, steric hindrance could become a more significant factor with very bulky nucleophiles. researchgate.netnih.gov

Reactivity at the Chloro-Substituted Position

In polysubstituted pyrimidines, the sites most susceptible to nucleophilic attack are typically the C4 and C6 positions. wuxiapptec.comstackexchange.com This preference is attributed to the effective stabilization of the anionic Meisenheimer intermediate, as the negative charge can be delocalized onto the adjacent ring nitrogen atom.

For this compound, the C4 position is highly activated for nucleophilic substitution. The combined electron-withdrawing power of the ring nitrogens and the -OCF₃ group at C6 makes the C4 carbon atom exceptionally electrophilic. The chlorine atom itself is an effective leaving group in SNAr reactions, readily displaced upon nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the C4 carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.com

Scope of Nucleophiles and Product Diversification

The high reactivity of the C4-chloro position allows for the introduction of a wide array of functional groups through reactions with various nucleophiles. This versatility makes this compound a valuable building block for creating diverse molecular libraries. beilstein-journals.org A broad range of nucleophiles, including those centered on nitrogen, oxygen, and sulfur, can be employed. nih.govnih.gov

Common nucleophiles and their corresponding products are detailed in the table below.

| Nucleophile Class | Specific Example | Resulting Product Structure | Product Class |

| Primary Amines | R-NH₂ | 4-(Alkylamino)-6-(trifluoromethoxy)pyrimidine | Substituted Aminopyrimidine |

| Secondary Amines | R₂NH | 4-(Dialkylamino)-6-(trifluoromethoxy)pyrimidine | Substituted Aminopyrimidine |

| Anilines | Ar-NH₂ | 4-(Arylamino)-6-(trifluoromethoxy)pyrimidine | Substituted Aminopyrimidine |

| Alkoxides | R-O⁻ | 4-(Alkoxy)-6-(trifluoromethoxy)pyrimidine | Alkoxypyrimidine |

| Thiolates | R-S⁻ | 4-(Alkylthio)-6-(trifluoromethoxy)pyrimidine | Alkylthiopyrimidine |

This reactivity allows for extensive product diversification, enabling the synthesis of compounds with varied physicochemical properties for applications in drug discovery and materials science. nih.govnih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org Such reactions are characteristic of electron-rich aromatic systems like benzene.

Regioselectivity on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient and therefore strongly deactivated towards electrophilic attack. researchgate.net Compared to benzene, the rate of electrophilic substitution on pyridine, a related azine, is significantly slower and requires harsh reaction conditions. wikipedia.org Pyrimidine, with two deactivating nitrogen atoms, is even less reactive.

When electrophilic substitution on a pyrimidine ring is forced to occur, it preferentially takes place at the C5 position. researchgate.net This regioselectivity can be explained by examining the stability of the cationic intermediates (sigma complexes) formed upon electrophilic attack.

Attack at C2, C4, or C6: An electrophile adding to these positions results in a resonance structure where the positive charge is placed on an electronegative nitrogen atom, which is highly unfavorable.

Attack at C5: The positive charge in the intermediate is distributed across the carbon atoms of the ring, avoiding placement on the nitrogen atoms. This makes the intermediate formed from C5 attack significantly more stable than those from attack at other positions.

Directing Effects of Halogen and Trifluoromethoxy Substituents

The substituents on the this compound ring further dictate its reactivity towards electrophiles.

Trifluoromethoxy Group (-OCF₃): This is a powerful deactivating group due to its strong electron-withdrawing inductive effect. nih.gov It pulls electron density out of the pyrimidine ring, making it even less nucleophilic and thus more resistant to attack by electrophiles.

Chloro Group (-Cl): Halogens are also deactivating groups in the context of EAS because their inductive electron withdrawal outweighs their mesomeric electron donation. wikipedia.org

The cumulative effect of two ring nitrogens, a chloro group, and a potent trifluoromethoxy group makes this compound exceptionally unreactive towards electrophilic aromatic substitution. researchgate.net Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are generally not feasible under typical conditions. masterorganicchemistry.com Any hypothetical electrophilic attack would still be directed to the C5 position, as it remains the least deactivated carbon on the ring.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a halogen substituent, specifically chlorine, at the C4-position of this compound renders this position susceptible to various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the pyrimidine core. The trifluoromethoxy group, being strongly electron-withdrawing, further activates the C-Cl bond towards oxidative addition, a key step in many cross-coupling catalytic cycles.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the functionalization of heterocyclic compounds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide in the presence of a palladium catalyst and a base, is a prominent example. For this compound, the chlorine atom at the C4-position is the reactive site for such transformations.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar compounds, such as 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives and 5-(4-bromophenyl)-4,6-dichloropyrimidine. researchgate.netmdpi.com These studies demonstrate that chloro-substituted pyrimidines readily undergo Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids.

A typical reaction setup would involve heating the chloropyrimidine with a boronic acid, a palladium catalyst (such as Pd(PPh₃)₄ or a more modern catalyst system involving a phosphine (B1218219) ligand), and a base (like K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures). mdpi.com Microwave irradiation has also been shown to accelerate these reactions significantly. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Pyrimidines (Note: This table is illustrative and based on reactions of similar substrates, as specific data for this compound is limited.)

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | High |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | Good to High |

Functionalization via C-Cl Bond Activation

The activation of the C-Cl bond in this compound is the initial and crucial step for its functionalization in cross-coupling reactions. This activation is typically achieved through oxidative addition to a low-valent transition metal catalyst, most commonly palladium(0) or nickel(0). acs.org The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethoxy group, facilitates this process.

Studies on related compounds, such as 5-chloro-2,4,6-trifluoropyrimidine, have shown that while C-F bond activation can be competitive under certain conditions with nickel catalysts, palladium catalysts like Pd(PPh₃)₄ selectively activate the C-Cl bond. acs.org This selectivity is generally observed for heavier halogens. The resulting organopalladium intermediate can then engage in a variety of coupling reactions beyond the Suzuki-Miyaura, including Stille (with organostannanes), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines).

The general scheme for C-Cl bond activation and subsequent functionalization can be depicted as:

Pyrimidine-Cl + Pd(0)Lₙ → Pyrimidine-Pd(II)ClLₙ Pyrimidine-Pd(II)ClLₙ + Nu-M → Pyrimidine-Nu + M-Cl + Pd(0)Lₙ

Where Nu-M represents a nucleophilic coupling partner (e.g., boronic acid, organotin reagent, amine).

The choice of catalyst, ligand, and reaction conditions can be tailored to promote specific transformations, allowing for the synthesis of a diverse range of substituted pyrimidines.

Other Significant Transformations

Beyond metal-catalyzed cross-coupling, the reactivity of this compound can be explored through other transformations such as oxidation and reduction, although specific literature on this compound is sparse. The reactivity in these pathways is influenced by the electronic properties of the pyrimidine ring and the trifluoromethoxy substituent.

Oxidation Pathways

The pyrimidine ring is generally considered an electron-deficient heterocycle and is therefore relatively resistant to oxidation. However, under strong oxidizing conditions, N-oxidation can occur at one of the ring nitrogen atoms. The presence of the electron-withdrawing trifluoromethoxy group would likely further deactivate the ring towards oxidation.

Oxidative aromatization is a known reaction for dihydropyrimidine systems, but this is not directly applicable to the already aromatic this compound. mdpi.com It is conceivable that under specific enzymatic or potent chemical oxidation conditions, hydroxylation of the ring could be achieved, but this would likely require harsh conditions and may lack selectivity. There is no readily available literature describing specific oxidation pathways for this compound.

Reduction Reactions

The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions.

One of the most common reduction reactions for chloropyrimidines is catalytic hydrogenation. This process typically involves the use of a palladium catalyst on a carbon support (Pd/C) with hydrogen gas. This reaction would likely lead to the reductive dehalogenation of the C-Cl bond, yielding 4-(trifluoromethoxy)pyrimidine.

Alternatively, reduction of the pyrimidine ring itself is possible, although this generally requires more forcing conditions, such as the use of strong reducing agents like sodium borohydride in the presence of a catalyst, or dissolving metal reductions. The trifluoromethoxy group is generally stable under these conditions. mdpi.com

Another potential reduction pathway could involve single-electron transfer processes, which might lead to dimerization or other complex transformations. However, without specific experimental data, these remain theoretical possibilities.

Table 2: Potential Reduction Products of this compound (Note: This table is based on general principles of pyrimidine chemistry, as specific data for the target compound is limited.)

| Reducing Agent | Potential Product | Reaction Type |

| H₂, Pd/C | 4-(Trifluoromethoxy)pyrimidine | Reductive Dehalogenation |

| NaBH₄ / Catalyst | Dihydro- or Tetrahydro-4-(trifluoromethoxy)pyrimidine | Ring Reduction |

Derivatization Strategies and Applications As a Synthetic Building Block

The reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring, activated by the electron-withdrawing nature of the adjacent nitrogen atoms and the trifluoromethoxy group, makes 4-Chloro-6-(trifluoromethoxy)pyrimidine an excellent substrate for nucleophilic aromatic substitution and cross-coupling reactions. These transformations allow for the introduction of a wide range of functionalities, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Amine, Thiol, and Alkoxide Incorporations

Nucleophilic substitution reactions provide a straightforward method for introducing various heteroatomic substituents at the 4-position of the pyrimidine core.

Amine Incorporation: The reaction of this compound with a variety of primary and secondary amines, including anilines and aliphatic amines, can be achieved under different conditions. Acid-catalyzed reactions in water or alcoholic solvents have been shown to be effective for the amination of related chloropyrimidines. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines proceeds well in water with a catalytic amount of acid, minimizing competing solvolysis. nih.gov While specific examples with this compound are not extensively detailed in the reviewed literature, the general reactivity of chloropyrimidines suggests that similar conditions would be applicable.

Thiol Incorporation: The introduction of sulfur-based nucleophiles can be accomplished through reaction with thiols. These reactions typically proceed under basic conditions to generate the corresponding thiolate, which then displaces the chloride. The resulting thioether derivatives are valuable intermediates for further functionalization.

Alkoxide Incorporation: The synthesis of 4-alkoxy-6-(trifluoromethoxy)pyrimidine derivatives can be achieved by reacting the starting chloropyrimidine with various alcohols in the presence of a base. A notable example is the synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline, a structurally related compound. This synthesis involved the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine (B1588905) with 4-aminophenol (B1666318) in the presence of a base, affording the desired product in good yield. nih.gov This reaction highlights the feasibility of introducing aryloxy moieties.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 4-Aminophenol | 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | Nucleophilic Aromatic Substitution (Alkoxide Incorporation) | Base, Solvent | 70.6% | nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline Derivatives | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine Derivatives | Nucleophilic Aromatic Substitution (Amine Incorporation) | HCl, Water | Varies | nih.gov |

Introduction of Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is a widely used method for creating biaryl and heteroaryl-aryl linkages. The coupling of various chloropyrimidines with arylboronic acids has been extensively reported. nih.govacs.org For example, 2,4-dichloropyrimidines have been shown to undergo regioselective Suzuki coupling. While specific examples utilizing this compound are not explicitly detailed with reaction parameters in the provided search results, the general applicability of this reaction to chloropyrimidines suggests its utility in derivatizing the target compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This method provides access to a range of alkynylpyrimidine derivatives, which can serve as versatile intermediates for further transformations.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | General Conditions | Reference |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid | 4-Aryl-6-(trifluoromethoxy)pyrimidine | Suzuki-Miyaura Coupling | Pd catalyst, Ligand, Base, Solvent | nih.govacs.org |

| This compound | Terminal Alkyne | 4-Alkynyl-6-(trifluoromethoxy)pyrimidine | Sonogashira Coupling | Pd catalyst, Cu catalyst, Base, Solvent | General Knowledge |

Role in Heterocyclic Compound Synthesis

This compound is a key precursor for the synthesis of various fused pyrimidine systems, which are prevalent scaffolds in many biologically active molecules.

Precursor for Fused Pyrimidine Systems

The reactivity of the 4-chloro substituent allows for annulation reactions to construct bicyclic and polycyclic heterocyclic systems.

Pyrazolo[3,4-d]pyrimidines: These fused systems can be synthesized from 4-chloropyrimidines through reaction with hydrazine (B178648) derivatives. The initial nucleophilic substitution of the chlorine atom by a hydrazine is followed by an intramolecular cyclization to form the pyrazole (B372694) ring.

Pyrrolo[2,3-d]pyrimidines: The construction of the pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors, can be achieved from 4-chloropyrimidines through multi-step synthetic sequences. mdpi.comsigmaaldrich.comnih.gov

Thieno[2,3-d]pyrimidines: The synthesis of thieno[2,3-d]pyrimidines often involves the initial construction of a substituted thiophene (B33073) ring followed by cyclization to form the pyrimidine ring. Alternatively, a pre-functionalized pyrimidine, such as this compound, can be used as a starting point for building the thiophene ring. General methods for the synthesis of thieno[2,3-d]pyrimidines from 4-chlorothieno[2,3-d]pyrimidines via nucleophilic substitution have been described. nih.gov

Building Block for Polyfunctionalized Pyrimidines

The sequential and regioselective substitution of the chlorine atom at the C4 position, followed by potential modifications of the trifluoromethoxy group or the pyrimidine ring itself, allows for the synthesis of highly functionalized pyrimidine derivatives. The ability to introduce different substituents at various positions of the pyrimidine ring is crucial for the fine-tuning of the physicochemical and biological properties of the resulting molecules.

Design Principles for Incorporating this compound into Complex Molecular Architectures

The incorporation of the this compound moiety into more complex molecules is guided by several key design principles, largely driven by the unique properties of the trifluoromethoxy group and the versatility of the pyrimidine scaffold.

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature, high metabolic stability, and ability to increase lipophilicity. researchgate.net These properties can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The -OCF₃ group can act as a bioisostere for other groups, such as a chloro or methyl group, allowing for the modulation of a molecule's properties while maintaining its core binding interactions.

In the context of kinase inhibitors , the pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-position of the pyrimidine ring is often a key point for substitution, with the substituent occupying a hydrophobic pocket in the active site. By using this compound as a starting point, medicinal chemists can explore a wide range of substituents at the 4-position to optimize potency and selectivity. nih.govnih.gov

The versatility of this compound allows for its use in scaffold hopping strategies, where the core of a known active molecule is replaced with this pyrimidine scaffold to generate novel chemical entities with potentially improved properties.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For 4-Chloro-6-(trifluoromethoxy)pyrimidine, a multi-nuclear approach is essential for a complete structural assignment.

The ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the hydrogen, carbon, and fluorine atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, reflecting the two protons on the pyrimidine (B1678525) ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the substituent effects of the chloro and trifluoromethoxy groups. A ¹H NMR spectrum of a related compound, 4-chloro-6-(trifluoromethyl)pyrimidine (B1588905), shows two singlets at 9.21 ppm and 7.78 ppm in CDCl₃, which can serve as a reference for predicting the spectrum of the target molecule. google.comchemicalbook.com The electron-withdrawing nature of the trifluoromethoxy group is expected to deshield the ring protons, leading to resonances in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The pyrimidine ring carbons are expected to appear at distinct chemical shifts due to the different substituents. The carbon atom bonded to the highly electronegative trifluoromethoxy group will likely be significantly deshielded. The carbon of the trifluoromethoxy group itself will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethoxy group. A single resonance is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this peak provides insight into the electronic effects of the pyrimidine ring on the trifluoromethoxy substituent.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~8.9 - 9.2 | d | J ≈ 1-2 | H-2 |

| ¹H | ~7.5 - 7.8 | d | J ≈ 1-2 | H-5 |

| ¹³C | ~160 - 165 | s | - | C-4 |

| ¹³C | ~158 - 162 | s | - | C-6 |

| ¹³C | ~155 - 159 | s | - | C-2 |

| ¹³C | ~110 - 115 | s | - | C-5 |

| ¹³C | ~120 - 125 | q | ¹JCF ≈ 260-280 | -OCF₃ |

| ¹⁹F | ~ -58 to -62 | s | - | -OCF₃ |

Note: The data in this table is predicted based on known substituent effects and data from similar compounds. Experimental verification is required for confirmation.

To further confirm the structural assignment and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two pyrimidine ring protons, confirming their scalar coupling and spatial proximity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton and carbon signals that are directly bonded. An HSQC or HMQC spectrum would show correlations between the H-2 proton and the C-2 carbon, and between the H-5 proton and the C-5 carbon, definitively assigning these resonances.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₂ClF₃N₂O), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 197.9808 |

| [M+H]⁺ | 198.9886 |

| [M+Na]⁺ | 220.9705 |

Note: These values are calculated based on the elemental composition.

Electron ionization (EI) mass spectrometry can be used to induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. Key fragmentation pathways for this compound would likely involve the loss of the chlorine atom, the trifluoromethoxy group, or cleavage of the pyrimidine ring. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-F, C-O, and C=N bonds, as well as aromatic C-H stretching and bending vibrations.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 1600-1550 | Medium-Strong | C=N and C=C Ring Stretching |

| 1250-1000 | Strong | C-O and C-F Stretching (asymmetric and symmetric) |

| 850-750 | Medium-Strong | C-Cl Stretch |

| 900-650 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

Note: The data in this table is predicted based on typical functional group absorption ranges.

X-ray Crystallography for Solid-State Structure5.4.1. Crystal Packing and Intermolecular Interactions5.4.2. Conformational Analysis in the Crystalline State

Writing these sections would require access to the specific crystallographic information file (CIF) or a publication detailing the single-crystal X-ray diffraction analysis of this compound. Without this primary data, any discussion of its crystal packing, intermolecular interactions, and solid-state conformation would be speculative and not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical calculations would provide fundamental insights into the molecule's behavior at the atomic and electronic levels.

Electronic Structure Analysis and Molecular Orbitals

This analysis would involve mapping the distribution of electrons within the molecule to understand its chemical reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

Data not available in search results.

Electrostatic Potential Surfaces

An electrostatic potential (ESP) surface map would illustrate the charge distribution on the molecule's surface. This is invaluable for predicting how the molecule would interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or yellow) would indicate areas prone to electrophilic attack, while regions of positive potential (blue) would be susceptible to nucleophilic attack.

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Conformational Landscapes

DFT calculations would be employed to determine the most stable three-dimensional structure of 4-Chloro-6-(trifluoromethoxy)pyrimidine. This involves finding the geometry that corresponds to the lowest energy state. The calculations would yield precise bond lengths, bond angles, and dihedral angles.

Table 2: Hypothetical Optimized Geometrical Parameters

| Parameter | Value |

|---|---|

| C-Cl bond length | - Å |

| C-O bond length | - Å |

| Pyrimidine (B1678525) ring bond angles | - ° |

Data not available in search results.

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations can predict the spectroscopic signatures of a molecule. For instance, DFT can be used to simulate the Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies. These predicted spectra are instrumental in interpreting experimental data and confirming the structure of the synthesized compound.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | - |

| ¹H NMR | Chemical Shift (ppm) | - |

| IR | Vibrational Frequency (cm⁻¹) | - |

Data not available in search results.

Reaction Mechanism Predictions and Energy Profiles

Computational methods could also be used to model the reaction pathways involving this compound. By calculating the energy profiles of potential reactions, researchers can predict the feasibility of a reaction, identify transition states, and understand the reaction mechanism at a molecular level. This is particularly useful for predicting the products of nucleophilic aromatic substitution reactions, which are common for chloro-substituted pyrimidines.

Analysis of Substituent Effects

The reactivity and molecular geometry of this compound are significantly influenced by the electronic and steric properties of the chloro and trifluoromethoxy substituents.

Both the trifluoromethoxy (-OCF3) and chloro (-Cl) groups are strongly electron-withdrawing, which has a profound impact on the electronic distribution within the pyrimidine ring.

Inductive Effect (-I): The high electronegativity of the fluorine atoms in the trifluoromethoxy group results in a powerful inductive electron withdrawal from the pyrimidine ring through the oxygen atom. nih.gov Similarly, the chlorine atom exerts a significant inductive pull on the electron density of the ring. This strong -I effect from both substituents renders the pyrimidine ring highly electron-deficient, particularly at the carbon atoms ortho and para to these groups.

The combined electron-withdrawing properties of these two groups make the C4 and C6 positions highly electrophilic and susceptible to nucleophilic substitution.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|

| -OCF3 | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R), significantly diminished by the -CF3 group. | Strongly deactivating/activating for nucleophilic attack. |

| -Cl | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Strongly deactivating/activating for nucleophilic attack. |

The steric bulk of the trifluoromethoxy and chloro groups can influence the molecular geometry and the accessibility of the reactive sites to incoming nucleophiles.

The trifluoromethoxy group is considered to have a larger steric profile than a methoxy group due to the presence of the three fluorine atoms. nih.gov This steric hindrance can affect the preferred conformation of the molecule and may influence the trajectory of the attacking nucleophile. Computational studies on related molecules can provide insights into bond lengths, bond angles, and dihedral angles, which would reveal any distortions in the pyrimidine ring caused by steric repulsion between the substituents.

| Substituent | Van der Waals Radius (approximate) | Potential Impact on Reactivity |

|---|---|---|

| -OCF3 | Larger than a methoxy group. | May hinder the approach of bulky nucleophiles to the C6 position and influence the orientation of attack at the C4 position. |

| -Cl | 1.75 Å | Contributes to the steric environment at the C4 position, but is less sterically demanding than the -OCF3 group. |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Chloro-6-(trifluoromethyl)pyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes when handling volatile intermediates (e.g., trifluoromethyl iodide) .

- Waste Disposal : Segregate halogenated waste (e.g., chlorinated byproducts) and submit to certified hazardous waste facilities to prevent environmental contamination .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis .

Q. How is 4-Chloro-6-(trifluoromethyl)pyrimidine synthesized, and what are the key reaction conditions?

- Methodological Answer :

- Synthetic Route : React 4-chloro-6-methylpyrimidine with trifluoromethyl iodide (CF₃I) in the presence of K₂CO₃ as a base. Solvent choice (e.g., DMF or THF) impacts reaction efficiency .

- Optimization : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation. Monitor progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) to isolate the product (yield: 65–75%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks for pyrimidine protons (δ 8.7–9.1 ppm) and CF₃ groups (δ -62 ppm in ¹⁹F NMR) .

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., Cl at C4, CF₃ at C6) and confirms planarity of the pyrimidine ring .

- Mass Spectrometry : ESI-MS (m/z 196.56 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How do substituents (Cl, CF₃) influence the reactivity of the pyrimidine ring in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl and CF₃ groups activate the C2 and C4 positions for nucleophilic substitution. For example, Suzuki-Miyaura coupling at C4 requires Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃ (70°C, 12h) .

- Steric Hindrance : The CF₃ group at C6 reduces accessibility for bulky ligands, favoring smaller catalysts like Pd(OAc)₂ .

- Table: Reactivity Comparison

| Position | Substituent | Preferred Reaction | Yield (%) |

|---|---|---|---|

| C4 | Cl | Suzuki Coupling | 82 |

| C6 | CF₃ | Ullmann Coupling | 68 |

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare trifluoromethyl vs. methyl/fluoro analogs. For example, CF₃ enhances metabolic stability but may reduce solubility (logP ~2.5 vs. 1.8 for methyl derivatives) .

- Assay Variability : Standardize cytotoxicity assays (e.g., MTT) across cell lines (e.g., HeLa vs. HEK293) to control for differential uptake .

- Confounding Factors : Use HPLC to verify purity (>95%) and rule out byproducts (e.g., N-oxides) as contributors to activity discrepancies .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). The CF₃ group forms hydrophobic interactions with Leu788 and Val726 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

- QSAR Models : Correlate Hammett σ values (Cl: +0.23, CF₃: +0.54) with inhibitory potency (IC₅₀) to guide derivative design .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and mixing for exothermic steps (e.g., trifluoromethylation). Residence time ~30 min minimizes byproducts .

- Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica to reduce costs and enhance turnover number (TON >500) .

- Process Analytics : Implement inline FTIR to monitor CF₃ group incorporation in real time .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s toxicity profile?

- Methodological Answer :

- Variability in Test Systems : LC₅₀ values range from 50 µM (zebrafish) to 200 µM (murine macrophages) due to differential metabolic pathways .

- Impurity Effects : Trace chlorinated byproducts (e.g., 4,6-dichloropyrimidine) may account for hepatotoxicity in some studies .

- Table: Toxicity Data

| Model System | LC₅₀/IC₅₀ (µM) | Key Findings |

|---|---|---|

| HeLa Cells | 45 ± 5 | Apoptosis via caspase-3 activation |

| Zebrafish | 50 ± 8 | Cardiotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.